molecular formula C12H10OS B8337935 2-(4-Methyl-thiophen-3-yl)benzaldehyde

2-(4-Methyl-thiophen-3-yl)benzaldehyde

Cat. No. B8337935
M. Wt: 202.27 g/mol
InChI Key: HNUQUHXBKFGTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-thiophen-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H10OS and its molecular weight is 202.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-thiophen-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-thiophen-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-(4-methylthiophen-3-yl)benzaldehyde

InChI

InChI=1S/C12H10OS/c1-9-7-14-8-12(9)11-5-3-2-4-10(11)6-13/h2-8H,1H3

InChI Key

HNUQUHXBKFGTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial, 3-bromo-4-methyl-thiophene (653 mg, 3.69 mmol), 2-formyl phenylboronic acid (500 mg, 3.36 mmol) and 7 ml of actonitrile were mixed together. 6.7 ml of 1N aqueous sodium carbonate was added to above solution, followed by 5 mole percent of dichlorobis(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, 50 ml of ethyl acetate was added, the organic layer was separated, washed with water, dried with sodium sulfate. The organic solvent was evaporated to give crude product, which was purified by ISCO CombiFlash column to give 530 mg of 2-(4-methyl-thiophen-3-yl)benzaldehyde, yield: 78%.
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.